2-{[1-(2,6-DIFLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE
Description
Properties
IUPAC Name |
(2,6-difluorophenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c17-12-2-1-3-13(18)15(12)16(22)21-8-4-11(5-9-21)23-14-10-19-6-7-20-14/h1-3,6-7,10-11H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSKOCBJELDCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,6-DIFLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is first functionalized with a difluorobenzoyl group through an acylation reaction. This intermediate is then reacted with a pyrazine derivative under specific conditions to form the final compound. Common reagents used in these reactions include acyl chlorides, bases like triethylamine, and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,6-DIFLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the difluorobenzoyl group to a difluorobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorobenzoyl oxides, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Scientific Research Applications
2-{[1-(2,6-DIFLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2,6-DIFLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE involves its interaction with specific molecular targets. The difluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Comparisons with Structurally Similar Compounds
Key Observations:
Heterocyclic Core Differences: The target compound utilizes a pyrazine core, whereas DMPI and CDFII are indole derivatives.
Substituent Effects: The 2,6-difluorobenzoyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in proteins compared to the 2,3-dimethylbenzyl groups in DMPI/CDFII. Fluorine atoms also improve bioavailability by reducing oxidative metabolism .
Biological Activity: DMPI and CDFII demonstrated synergistic activity with carbapenems against MRSA, attributed to their ability to disrupt bacterial membrane integrity or efflux pumps .
Computational and Thermodynamic Insights from Related Studies
highlights the importance of substituent positioning in heterocycles. For example, nitro groups at the 2,6-positions of pyridine shorten C–N bond lengths, enhancing structural rigidity .
Biological Activity
2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]oxy}pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C19H20F2N2O2
- Molecular Weight : 346.37 g/mol
- CAS Number : 2380175-94-8
The compound features a piperidine ring substituted with a difluorobenzoyl group and a pyrazine moiety, which contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated across various assays, demonstrating significant efficacy in multiple areas:
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit moderate to significant efficacy against human cancer cell lines. For instance, related piperidine derivatives have been reported to inhibit PARP1 activity, a target in cancer therapy. In vitro assays demonstrated that certain derivatives reduced cell viability with IC50 values comparable to established treatments like Olaparib (IC50 = 57.3 µM) .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5a | 18 | PARP1 inhibition |
| 5e | 18 | PARP1 inhibition |
Antimicrobial Activity
The compound's structural analogs have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate effective bacterial growth inhibition, suggesting potential as a new class of antibacterial agents .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- PARP1 Inhibition : Compounds related to this structure inhibit the catalytic activity of PARP1, leading to increased apoptosis in cancer cells.
- Antimicrobial Action : The presence of the piperidine ring enhances the interaction with bacterial targets, disrupting essential cellular processes.
Case Studies
A notable study evaluated the effects of related compounds on breast cancer cell lines. The results indicated that both compounds tested increased the phosphorylation of H2AX, a marker for DNA damage response, and enhanced caspase 3/7 activity, indicating induction of apoptosis .
Table: Summary of Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
